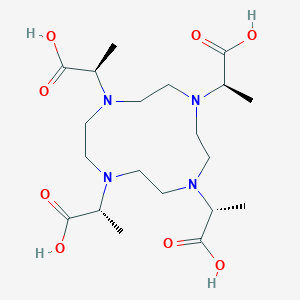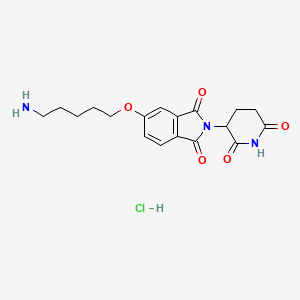
Thalidomide-5-O-C5-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-O-C5-NH2 (hydrochloride): is a synthetic compound that incorporates a cereblon ligand based on Thalidomide and a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research for its ability to recruit the CRBN protein, making it a valuable tool in the development of targeted protein degradation therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Thalidomide-5-O-C5-NH2 (hydrochloride) involves the synthesis of a ligand-linker conjugate. The cereblon ligand, based on Thalidomide, is connected to a linker that facilitates its use in PROTAC technology . Specific details on the reaction conditions and synthetic routes are proprietary and typically provided by suppliers like MedChemExpress .
Industrial Production Methods: Industrial production methods for Thalidomide-5-O-C5-NH2 (hydrochloride) are not widely published. the general approach involves large-scale synthesis of the ligand-linker conjugate, followed by purification and quality control to ensure the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-O-C5-NH2 (hydrochloride) primarily undergoes conjugation reactions where it is connected to a ligand for protein by a linker to form PROTACs . This compound does not typically undergo oxidation, reduction, or substitution reactions in its intended applications.
Common Reagents and Conditions: The common reagents used in the synthesis of Thalidomide-5-O-C5-NH2 (hydrochloride) include the cereblon ligand (Thalidomide), a linker molecule, and various solvents and catalysts to facilitate the conjugation reaction .
Major Products: The major product formed from the reactions involving Thalidomide-5-O-C5-NH2 (hydrochloride) is the PROTAC molecule, which is used in targeted protein degradation research .
Scientific Research Applications
Thalidomide-5-O-C5-NH2 (hydrochloride) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Thalidomide-5-O-C5-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex . This recruitment leads to the ubiquitination and subsequent degradation of target proteins, making it a powerful tool in targeted protein degradation research .
Comparison with Similar Compounds
Thalidomide-O-C5-NH2 hydrochloride: Another cereblon ligand used in PROTAC technology.
Thalidomide-NH-C5-NH2 hydrochloride: A similar compound with a different linker structure.
Uniqueness: Thalidomide-5-O-C5-NH2 (hydrochloride) is unique due to its specific linker structure, which may offer different binding affinities and degradation efficiencies compared to other similar compounds .
Properties
Molecular Formula |
C18H22ClN3O5 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
5-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H21N3O5.ClH/c19-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)21(17(12)24)14-6-7-15(22)20-16(14)23;/h4-5,10,14H,1-3,6-9,19H2,(H,20,22,23);1H |
InChI Key |
SOARARVJMPMSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


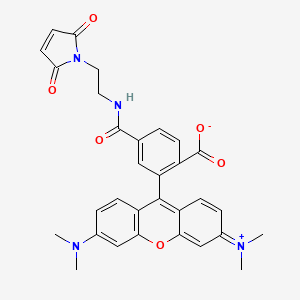
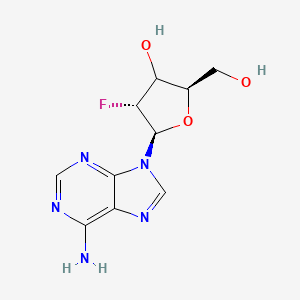
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)
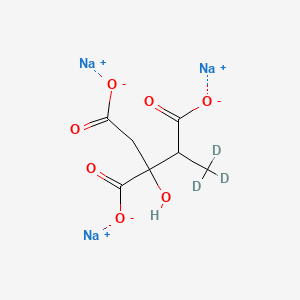

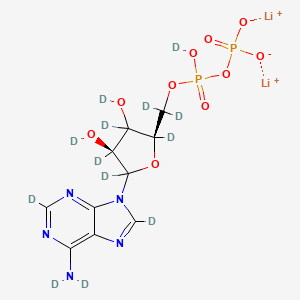
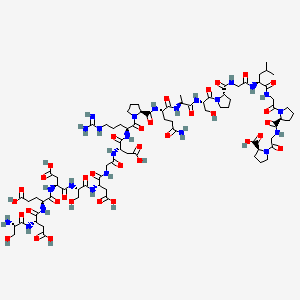
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)
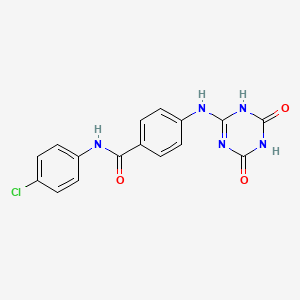


![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)
